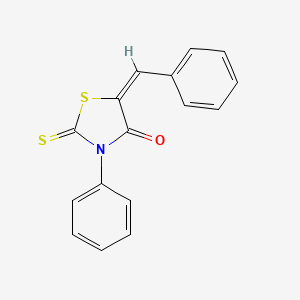

5-Benzylidene-3-phenylrhodanine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

13037-56-4 |

|---|---|

分子式 |

C16H11NOS2 |

分子量 |

297.4 g/mol |

IUPAC名 |

5-benzylidene-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H11NOS2/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-11H |

InChIキー |

TZPSGDWUSVAMNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |

異性体SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzylidene 3 Phenylrhodanine

Classical and Contemporary Synthetic Routes to 5-Benzylidene-3-phenylrhodanine

The most prominent and widely utilized method for synthesizing this compound and its derivatives is the Knoevenagel condensation. bhu.ac.innih.govnih.govias.ac.inresearchgate.net This classical reaction involves the condensation of an aromatic aldehyde, in this case, benzaldehyde (B42025), with an active methylene (B1212753) compound, 3-phenylrhodanine (B74922). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), and proceeds via a nucleophilic addition of the active methylene group to the carbonyl carbon of the aldehyde, followed by dehydration to yield the exocyclic double bond characteristic of the 5-benzylidene moiety. nih.govresearchgate.net

In recent years, advancements in synthetic methodologies have led to the development of more efficient and environmentally benign approaches. These contemporary methods often focus on reducing reaction times, simplifying work-up procedures, and employing greener reaction conditions. Notable examples include:

Microwave-assisted synthesis: This technique utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.net

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation, resulting in enhanced reaction rates and yields. nih.govresearchgate.netuniv.kiev.uasemanticscholar.org

Catalyst-free synthesis in green solvents: Researchers have explored the use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG) to facilitate the Knoevenagel condensation without the need for an external catalyst, offering a simpler and more sustainable protocol. nih.gov

These modern techniques offer significant advantages over classical methods, aligning with the principles of green chemistry by minimizing energy consumption and waste generation.

Cycloaddition Reactions Involving this compound

The exocyclic C=C double bond and the thiocarbonyl (C=S) group in this compound make it an excellent substrate for various cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.orgnumberanalytics.com These reactions provide a powerful tool for the construction of complex heterocyclic systems, often with high regio- and stereoselectivity.

[2+3] Cycloadditions with Thiocarbonyl Ylides

The reaction of this compound with thiocarbonyl ylides, which are 1,3-dipoles, has been a subject of detailed investigation. uzh.chnih.govnih.gov Thiocarbonyl ylides can be generated in situ from various precursors, such as 1,3,4-thiadiazoles. The cycloaddition can potentially occur at either the exocyclic C=C double bond or the C=S group of the rhodanine (B49660) ring.

Studies have shown that the chemoselectivity of this reaction is dependent on the nature of the thiocarbonyl ylide. uzh.ch

Aromatic thiocarbonyl ylides , such as thiobenzophenone (B74592) S-methylide, tend to add preferentially to the exocyclic C=C double bond to form a spirocyclic tetrahydrothiophene (B86538) derivative. However, a minor product resulting from the cycloaddition to the C=S group, a spirocyclic 1,3-dithiolane, is also observed. uzh.ch

Aliphatic thiocarbonyl ylides , on the other hand, exhibit exclusive cycloaddition to the exocyclic C=C double bond. uzh.ch

This observed chemoselectivity is somewhat surprising, as the C=S group is generally considered a highly reactive dipolarophile. uzh.ch The preference for the C=C double bond in these reactions is attributed to the high nucleophilicity of the thiocarbonyl ylides, favoring a nucleophilic attack on the α,β-unsaturated ketone system of the this compound. uzh.ch

Interestingly, the sterically more hindered regioisomer is typically formed in these cycloadditions. uzh.ch Furthermore, the reaction with sterically congested ylides can lead to the formation of rearranged products through a 1,4-H shift in a zwitterionic intermediate. uzh.ch

Reactions with Diazomethanes: Cyclopropanation and Methylation Pathways

The reaction of this compound with diazomethanes presents a complex scenario, with the outcome being highly dependent on the substituent on the diazomethane (B1218177). researchgate.netuzh.ch

With diazomethane itself, the reaction proceeds chemoselectively at the exocyclic C=C bond, yielding both a spirocyclopropane derivative and a C-methylated product. researchgate.netuzh.ch Computational studies suggest that the cyclopropanation occurs via an initial Michael addition, while the methylation product is formed through a [3+2] cycloaddition followed by nitrogen elimination and a hydrogen shift. researchgate.netuzh.ch

Phenyldiazomethane (B1605601) reacts exclusively at the exocyclic C=C bond to give the corresponding spirocyclopropane derivative. The preferred pathway is believed to be a [3+2] cycloaddition, followed by nitrogen elimination and ring closure of a zwitterionic intermediate. researchgate.netuzh.ch

In contrast, diphenyldiazomethane does not react with the C=C double bond under similar conditions. Instead, it reacts exclusively with the C=S group to form a 2-(diphenylmethylidene)-1,3-thiazolidine derivative. This transformation is proposed to proceed via a [2+3] cycloaddition and a subsequent "two-fold extrusion" reaction. researchgate.net

These findings highlight the subtle electronic and steric factors that govern the reaction pathways in the interaction of diazomethanes with this compound.

Cycloadditions with Nitrilimines

Nitrilimines are another class of 1,3-dipoles that undergo cycloaddition reactions with this compound. nih.govresearchgate.netmdpi.commdpi.com These reactions have been shown to be regioselective. It has been observed that the terminal nitrogen atom of the nitrilimine adds to the more sterically hindered carbon atom of the exocyclic C=C double bond. nih.govmdpi.com This leads to the formation of spiro-compounds containing a pyrazoline ring fused to the rhodanine core. The regioselectivity of this cycloaddition has been rationalized using frontier molecular orbital (FMO) theory calculations. nih.govmdpi.com

Other 1,3-Dipolar Cycloaddition Paradigms

Beyond thiocarbonyl ylides and nitrilimines, this compound can participate in cycloadditions with other 1,3-dipoles. For instance, reactions with nitrile oxides have been reported to occur exclusively at the C=S group, which is in contrast to the reactivity observed with some thiocarbonyl ylides. uzh.chyoutube.com Azomethine ylides are another important class of 1,3-dipoles that readily undergo cycloaddition reactions to form five-membered nitrogen-containing heterocycles. nih.gov The versatility of 1,3-dipolar cycloadditions provides a rich platform for the synthesis of a wide array of complex heterocyclic structures based on the this compound scaffold. numberanalytics.comslideshare.netrsc.org

Molecular Rearrangements and Thermal Transformations of this compound

The this compound framework can undergo molecular rearrangements and thermal transformations, leading to the formation of new structural motifs. While specific studies on the thermal transformations of this compound itself are not extensively detailed in the provided context, related systems offer insights into potential rearrangement pathways. For example, thermal rearrangements have been observed in structurally similar chromeno[2,3-b]pyridine derivatives, which undergo transformations to yield xanthene and hexahydrobenzo[b] bhu.ac.inresearchgate.netnaphthyridine structures. mdpi.com These rearrangements can be influenced by factors such as the solvent and temperature, and may proceed through complex mechanisms. mdpi.com

Derivatization Strategies at Key Positions of this compound (e.g., N-3, C-5)

Modification of the C-5 Benzylidene Moiety

The primary method for introducing diversity at the C-5 position is the Knoevenagel condensation of 3-phenylrhodanine with various substituted benzaldehydes. This reaction is a cornerstone in the synthesis of this compound analogs, allowing for the introduction of a wide range of functional groups onto the benzylidene ring.

The reaction is typically carried out in the presence of a base and a suitable solvent. For instance, the condensation of 3-phenylrhodanine with differently substituted benzaldehydes can be efficiently achieved using sodium acetate in acetic acid under reflux conditions. This method has been successfully employed to synthesize a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, demonstrating the versatility of the Knoevenagel condensation in generating derivatives with diverse electronic and steric properties. nih.govnih.gov The yields of these reactions are generally good, ranging from 65% to 91%. nih.govnih.gov

A variety of catalysts can be employed to facilitate this condensation, including environmentally benign options like alum in aqueous media under microwave irradiation, which offers the advantages of short reaction times and excellent product yields. derpharmachemica.com Another green approach involves the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, under solvent-free conditions. researchgate.net

Table 1: Synthesis of 5-(Substituted Benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogs via Knoevenagel Condensation nih.govnih.gov

| Aldehyde Substituent | Product | Yield (%) |

| 2,4-dihydroxy | (Z)-5-(2,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 75 |

| 3,4-dihydroxy | (Z)-5-(3,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 88 |

| 2,3,4-trihydroxy | (Z)-5-(2,3,4-trihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 85 |

| 4-hydroxy-3-methoxy | (Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one | 91 |

| 3-bromo-4-hydroxy | (Z)-5-(3-bromo-4-hydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 78 |

| 3-bromo-4-hydroxy-5-methoxy | (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 65 |

Substitution at the N-3 Phenyl Ring and Other N-Substituents

Modification at the N-3 position of the rhodanine core provides another avenue for structural diversification. While direct substitution on the N-3 phenyl ring of this compound is less commonly reported, the synthesis of analogs with different N-substituents is a well-established strategy.

The general approach involves the synthesis of an N-substituted rhodanine intermediate, followed by Knoevenagel condensation with a suitable aldehyde. For example, N-allylrhodanine can be synthesized and subsequently condensed with p-nitrobenzaldehyde to yield (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. mdpi.com Similarly, N-carboxyalkyl rhodanine derivatives, such as rhodanine-3-acetic acid, can be prepared and used in condensations to create compounds like epalrestat. nih.govnih.gov

A series of rhodanine 3-carboxyalkanoic acid derivatives with a 4'-(N,N-dialkyl-amino or diphenylamino)-benzylidene moiety at the C-5 position have been synthesized. nih.gov The synthesis involves the initial preparation of the N-carboxyalkyl rhodanine followed by condensation with the appropriate aldehyde. nih.gov This strategy allows for the introduction of a variety of linker lengths and functionalities at the N-3 position.

Furthermore, the synthesis of rhodanine derivatives bearing different heterocyclic moieties at the N-3 position has been explored. This involves reacting a suitable N-heterocyclic amine with an appropriate precursor to form the N-substituted rhodanine, which is then subjected to condensation with benzaldehyde derivatives. researchgate.netinnovareacademics.in

Table 2: Examples of N-Substituted Rhodanine Derivatives

| N-Substituent | C-5 Substituent | Compound Name | Reference |

| Allyl | 4-Nitrobenzylidene | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | mdpi.com |

| Carboxymethyl | 4'-(Dimethylamino)benzylidene | (Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | nih.gov |

| Carboxypropyl | 4'-(Dimethylamino)benzylidene | (Z)-4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | nih.gov |

| Carboxypentyl | 4'-(Dimethylamino)benzylidene | (Z)-6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | nih.gov |

| α-carboxy ethyl | Benzylidene | 5-Benzylidine-3-alpha-carboxy ethyl rhodanine | researchgate.net |

Advanced Computational Studies and Mechanistic Insights for 5 Benzylidene 3 Phenylrhodanine Reactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary computational method for elucidating the complex reaction mechanisms involving 5-Benzylidene-3-phenylrhodanine. DFT calculations offer a favorable balance between computational cost and accuracy, making it possible to model multi-step reaction pathways and characterize the structures and energies of reactants, intermediates, transition states, and products. osti.govresearchgate.net

A significant application of DFT in this area has been the rationalization of the chemoselective reactions of this compound with diazomethanes. uzh.chuzh.ch Experimental studies have shown that the reaction's outcome is highly dependent on the substituent of the diazomethane (B1218177) used. For instance, the reaction with diazomethane yields both a spirocyclopropane derivative and a C-methylated product, whereas phenyldiazomethane (B1605601) exclusively produces the corresponding cyclopropane (B1198618) derivative. uzh.chresearchgate.net In contrast, diphenyldiazomethane does not react at the exocyclic double bond but instead reacts with the thiocarbonyl group. uzh.chresearchgate.net

DFT calculations, particularly at the B3LYP/6-31G(d) level of theory, have been instrumental in explaining these observations. uzh.chresearchgate.net The computations revealed distinct mechanistic pathways that dictate the final products.

Reaction with Diazomethane: Calculations showed two competing pathways. One is a Michael addition leading to the C-methylated product, while the other is a [3+2] cycloaddition followed by nitrogen elimination and hydrogen migration to form the spirocyclopropane derivative. uzh.chresearchgate.net

Reaction with Phenyldiazomethane: The preferred pathway predicted by DFT is a [3+2] cycloaddition, which, after N2 elimination and the ring closure of a zwitterionic intermediate, leads exclusively to the cyclopropane product. uzh.chresearchgate.net

Reaction with Diphenyldiazomethane: For this reactant, the calculations indicated that the most energetically favorable path involves the initial formation of diphenylcarbene. This carbene then adds to the sulfur atom of the thiocarbonyl group, forming a thiocarbonyl ylide, which subsequently undergoes 1,3-dipolar electrocyclization and sulfur elimination to yield the final product. uzh.chresearchgate.net

These theoretical findings not only align with experimental results but also provide a detailed molecular-level understanding of the reaction's progression, which would be challenging to obtain through experimental means alone. The ability of DFT to map out potential energy surfaces allows for the direct comparison of activation barriers for competing pathways, thus explaining the observed product distributions.

Table 1: DFT-Elucidated Reaction Pathways for this compound with Diazomethanes

| Reactant | Primary Mechanistic Pathway(s) | Key Intermediates/Processes | Final Product(s) |

|---|---|---|---|

| Diazomethane | Michael Addition and [3+2] Cycloaddition | Zwitterion, Pyrazoline intermediate | C-methylated product and Spirocyclopropane |

| Phenyldiazomethane | [3+2] Cycloaddition | Zwitterionic intermediate | Spirocyclopropane derivative |

| Diphenyldiazomethane | Carbene addition to Sulfur | Diphenylcarbene, Thiocarbonyl ylide | 2-diphenylmethylidene derivative |

Solvation Models and Energy Pathway Calculations

The solvent environment can significantly influence reaction rates and mechanisms. Computational studies on this compound reactions incorporate solvation models to provide a more realistic description of the chemistry occurring in solution. primescholars.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in these calculations. uzh.chresearchgate.netprimescholars.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. primescholars.com

The use of the PCM model in conjunction with DFT has been crucial for rationalizing the outcomes of the diazomethane reactions, which are performed in solvents like THF and toluene. uzh.chresearchgate.net By calculating the energy pathways in the presence of a simulated solvent, researchers can obtain more accurate activation energies and reaction energies. This is because the polarity of the solvent can differentially stabilize or destabilize charged or polar species, such as the zwitterionic intermediates found in the [3+2] cycloaddition pathways. nih.gov

Table 2: Computational Methods Used in Mechanistic Studies

| Computational Aspect | Method/Model Employed | Purpose |

|---|---|---|

| Electronic Structure | DFT (e.g., B3LYP functional) | To calculate the electronic energy and properties of molecular structures. |

| Basis Set | e.g., 6-31G(d), 6-311++G(d,p) | To describe the atomic orbitals used in the calculation. researchgate.net |

| Solvent Effects | Polarizable Continuum Model (PCM) | To simulate the solvent environment and refine energy calculations. uzh.chresearchgate.net |

| Pathway Analysis | Potential Energy Surface Scans | To identify transition states and intermediates along a reaction coordinate. |

Theoretical Predictions of Reactivity and Chemoselectivity in this compound Chemistry

Beyond elucidating mechanisms of known reactions, computational chemistry serves as a predictive tool for understanding the intrinsic reactivity and chemoselectivity of this compound. mdpi.com Analyses based on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are frequently employed. nih.gov The energies and distributions of these orbitals provide insight into the electrophilic and nucleophilic character of different sites within the molecule.

In the case of this compound, the molecule possesses multiple potentially reactive sites: the exocyclic C=C double bond, the C=O group, and the C=S group. uzh.ch The chemoselectivity observed in its reactions with different diazomethanes can be rationalized by considering the interactions between the FMOs of the reactants.

The reactions of diazomethane and phenyldiazomethane at the exocyclic C=C bond are consistent with a [3+2] cycloaddition mechanism, which is often controlled by the HOMO-LUMO interactions between the dipole (diazomethane) and the dipolarophile (the rhodanine (B49660) derivative). uzh.chresearchgate.net

The dramatic shift in reactivity with diphenyldiazomethane, which attacks the C=S group, was explained by DFT calculations. uzh.chresearchgate.net The calculations showed that the energetically most favorable pathway is not a direct cycloaddition but one involving an initial formation of diphenylcarbene, which then acts as the reactive species. uzh.ch This demonstrates that while FMO theory is a useful guide, a full exploration of the potential energy surface is necessary to uncover more complex, multi-step mechanisms that govern chemoselectivity.

DFT calculations also allow for the prediction of various quantum chemical descriptors that correlate with reactivity. mdpi.com These include parameters like global hardness, softness, and electrophilicity index, which can be derived from the HOMO and LUMO energies. These descriptors can be used to compare the reactivity of a series of related rhodanine derivatives, providing a theoretical framework for designing new molecules with desired reactivity profiles.

Table 3: Predicted Chemoselectivity in Reactions with this compound

| Reactant | Predicted Reactive Site on Rhodanine Core | Governing Factor | Reference |

|---|---|---|---|

| Diazomethane | Exocyclic C=C bond | Competing Michael Addition and [3+2] Cycloaddition pathways | uzh.chresearchgate.net |

| Phenyldiazomethane | Exocyclic C=C bond | Favorable [3+2] cycloaddition pathway | uzh.chresearchgate.net |

| Diphenyldiazomethane | Thiocarbonyl (C=S) group | Mechanism proceeds via diphenylcarbene intermediate | uzh.chresearchgate.net |

Crystallographic Investigations and Molecular Architecture of 5 Benzylidene 3 Phenylrhodanine and Its Adducts

X-ray Diffraction Analysis of 5-Benzylidene-3-phenylrhodanine Derivatives and Spirocyclic Adducts

X-ray diffraction analysis has been a pivotal technique in elucidating the structural intricacies of this compound derivatives. These studies provide definitive proof of molecular stereochemistry and reveal the packing of molecules in the crystal lattice.

For instance, the crystal structure of a closely related derivative, 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, has been determined to crystallize in the monoclinic space group P2₁/c. nih.gov This analysis revealed the presence of two crystallographically independent molecules in the asymmetric unit, a common phenomenon that allows for a direct comparison of molecular conformations under identical crystalline environments. nih.gov The unit cell parameters for this derivative were reported as a = 10.7814 (9) Å, b = 32.779 (3) Å, c = 9.8907 (8) Å, and β = 98.392 (1)°. nih.gov

The reactions of this compound with diazomethanes have been shown to yield spirocyclopropane derivatives. researchgate.net The structures of these adducts, such as those formed from the reaction with diazomethane (B1218177) and phenyldiazomethane (B1605601), have been unequivocally established through X-ray crystallography. researchgate.net These analyses are crucial for confirming the chemoselective nature of the reaction at the exocyclic C=C double bond. researchgate.net The formation of spiro-thiazolidine derivatives through various synthetic routes, including multi-component reactions, has also been documented, with X-ray diffraction serving as a key tool for structural verification. nih.gov

The following table provides an example of crystallographic data obtained for a derivative of the title compound.

| Parameter | Value |

| Compound | 5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |

| Molecular Formula | C₂₂H₁₆N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7814 (9) |

| b (Å) | 32.779 (3) |

| c (Å) | 9.8907 (8) |

| **β (°) ** | 98.392 (1) |

| V (ų) | 3458.0 (5) |

| Z | 8 |

Table 1: Crystallographic data for a this compound derivative. nih.gov

Conformations of the Thiazolidinone Core and Benzylidene Moiety

The thiazolidinone core in these structures is often not perfectly planar. In the case of 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, the heterocyclic ring adopts a slight U-shape. nih.gov This deviation from planarity can be quantified by the angle between the plane formed by the two nitrogen atoms, the sulfur atom, and specific carbon atoms, and the plane of the carbonyl group and other ring atoms. For the two independent molecules in the crystal structure of this derivative, these bending angles were found to be 11.08 (7)° and 15.88 (7)°. nih.gov

The conformation of the exocyclic benzylidene double bond is consistently found to have the phenyl substituent and the sulfur atom of the rhodanine (B49660) ring in a cis configuration. nih.gov The planarity between the benzylidene phenyl group and the thiazolidinone moiety can vary. The dihedral angle between the mean planes of these two components was observed to be significantly different in the two crystallographically independent molecules of the phenylimino derivative, with values of 5.01 (7)° in one molecule and 17.41 (6)° in the other. nih.gov This highlights the conformational flexibility of these systems.

Analysis of Bond Geometries and Dihedral Angles

A detailed analysis of bond lengths and angles provides insight into the electronic distribution within the molecule. In 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, the bond distances and angles are within the expected ranges for the assigned single and double bonds. nih.gov

The following table presents selected dihedral angles for the two independent molecules (A and B) of 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, illustrating the conformational differences.

| Dihedral Angle | Molecule A (°) | Molecule B (°) |

| Benzylidene Phenyl vs. Thiazolidin-4-one Moiety | 5.01 (7) | 17.41 (6) |

| Bending of Thiazolidin-4-one Moiety | 11.08 (7) | 15.88 (7) |

Table 2: Selected Dihedral Angles in a this compound derivative. nih.gov

These variations in dihedral angles, particularly of the benzylidene phenyl ring, represent the most significant structural difference between the two molecules in the asymmetric unit. nih.gov

Structural Characterization of Reaction Intermediates and Products

The structural elucidation of reaction products is fundamental to understanding reaction mechanisms. The reaction of this compound with diazomethane, for example, yields not only the spirocyclopropane derivative but also a C-methylated product. researchgate.net X-ray crystallography has been indispensable in confirming the structures of these products.

Computational studies have been employed to rationalize the formation of different products. researchgate.net These studies suggest that the reaction pathways can involve intermediates such as zwitterions. For instance, the formation of the cyclopropane (B1198618) derivative from the reaction with phenyldiazomethane is proposed to proceed through a [3+2] cycloaddition followed by nitrogen elimination and ring closure of a zwitterionic intermediate. researchgate.net In other reactions, the formation of products can be explained via an intermediate thiocarbonyl ylide. researchgate.net While these intermediates are often too transient to be isolated and characterized by X-ray crystallography, their existence is inferred from the structures of the final, stable products. The synthesis of various spiro-thiazolidine derivatives has been reported, with the structures of the final products confirmed by spectroscopic methods and, in many cases, X-ray analysis. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles Pertaining to 5 Benzylidene 3 Phenylrhodanine Analogs

Methodological Frameworks for SAR Studies on Rhodanine (B49660) Derivatives

The elucidation of SAR for rhodanine derivatives employs a combination of computational and experimental techniques. These frameworks allow researchers to rationally design and synthesize new analogs with improved biological profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For rhodanine derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental. frontiersin.org These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. frontiersin.orgnih.gov For instance, a 3D-QSAR study on a series of rhodanine derivatives targeting prostate cancer identified key structural requirements for inhibitory activity, guiding the design of more potent compounds. scirp.orgworldleadershipacademy.live These models are validated internally and externally to ensure their predictive power for new, unsynthesized analogs. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. For 5-benzylidene-3-phenylrhodanine analogs, docking studies have been crucial in understanding their binding modes within the active sites of various enzymes, such as kinases, proteases, and metallo-β-lactamases. nih.gov By visualizing the interactions—like hydrogen bonds, hydrophobic interactions, and coordination with metal ions—researchers can rationalize the observed SAR and design modifications to enhance binding affinity. nih.gov For example, docking studies have shown that the nitro or carboxyl group on a rhodanine derivative can coordinate with zinc ions in the active site of metallo-β-lactamases, a key interaction for inhibitory activity. nih.gov

In Vitro Enzymatic and Cellular Assays: Ultimately, the predictions from computational models must be confirmed by experimental data. In vitro assays are essential for determining the biological activity of newly synthesized rhodanine derivatives. These include:

Enzyme Inhibition Assays: To measure the potency of compounds against specific enzyme targets (e.g., determining IC₅₀ values). nih.gov

Cell-Based Assays: To evaluate the effect of compounds on cellular processes like proliferation, apoptosis, or signaling pathways in relevant cell lines (e.g., cancer cells or bacterial cultures). nih.govsemanticscholar.org

Antimicrobial Susceptibility Tests: Methods like microdilution are used to determine the Minimum Inhibitory Concentration (MIC) of compounds against various bacterial or fungal strains. researchgate.net

The iterative cycle of computational design, chemical synthesis, and biological testing forms the core methodological framework for advancing the SAR of rhodanine derivatives.

Influence of Substituents on the Benzylidene Group (C-5 Position) on Biological Modulations

The C-5 position of the rhodanine ring, where the benzylidene group is attached, is a critical point for modification and significantly influences the biological activity of the resulting analogs. The electronic and steric properties of substituents on the phenyl ring of the benzylidene moiety can dramatically alter potency and selectivity.

Research has consistently shown that the nature of the substituent on the benzylidene ring plays a vital role. For instance, studies on antibacterial rhodanine-3-acetic acid derivatives revealed that hydrophobic arylidene groups with additional electron-withdrawing substituents at the C-5 position led to higher activity. nih.gov The introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), or halogens like chlorine (Cl) and bromine (Br), on the benzylidene ring often enhances the biological effects, including anticancer and antimicrobial activities. This is attributed to the potential of these groups to act as Michael acceptors or to form specific interactions with target proteins.

Conversely, the presence of electron-donating groups, such as methoxy (B1213986) (OCH₃) or hydroxyl (OH), can also lead to potent compounds, depending on the specific biological target. For example, some studies have reported that derivatives with these groups exhibit significant antioxidant or enzyme inhibitory activity. semanticscholar.org The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial. For many biological targets, a para-substitution is preferred as it extends the molecule into a specific binding pocket of the enzyme.

The following table summarizes the observed effects of various substituents on the benzylidene ring from different studies:

| Substituent Group on Benzylidene Ring | Position | Observed Biological Effect | Target/Assay |

| 4-Nitro (NO₂) | para | Enhanced antibacterial activity | Mycobacterium tuberculosis |

| 4-Chloro (Cl) | para | Potent anticancer activity | Human cancer cell lines |

| 4-Methoxy (OCH₃) | para | Significant enzyme inhibition | Various enzymes |

| 4-N,N-Dimethylamino | para | Increased antibacterial activity | Gram-positive bacteria |

| 2-Nitro (NO₂) | ortho | Good antibacterial activity | MRSA |

| 4-Ethyl | para | High antioxidant activity | DPPH radical scavenging assay |

| 4-Isopropyl | para | High antioxidant activity | DPPH radical scavenging assay |

These findings underscore that the C-5 benzylidene moiety is a key pharmacophoric element, and its substitution pattern must be carefully considered in the design of new this compound analogs for specific biological applications.

Impact of N-3 Phenyl Substitution and Other N-Substituents on Biological Potency

The substituent at the N-3 position of the rhodanine core is another critical determinant of biological activity. While the parent compound in this discussion is 5-benzylidene-3-phenyl rhodanine, modifying this phenyl group or replacing it with other substituents has been a key strategy in SAR studies.

The presence of the phenyl group at the N-3 position often contributes to favorable hydrophobic interactions within the binding sites of target proteins. nih.gov Modifications to this phenyl ring, such as the introduction of bulky, hydrophobic, or electron-withdrawing substituents at the para-position, have been shown to enhance cytotoxic activity against cancer cell lines. nih.gov

However, replacing the N-3 phenyl group with other moieties can lead to compounds with different or improved activity profiles. For example, substituting the phenyl group with smaller alkyl chains, carboxyalkyl groups, or other heterocyclic rings has been extensively explored.

N-Carboxyalkyl Acids: Derivatives of rhodanine-3-acetic acid and rhodanine-3-propionic acid have demonstrated significant antibacterial activity. nih.gov The length of the alkyl chain can influence lipophilicity and, consequently, cell permeability and activity. mdpi.com

Unsubstituted N-H: In some cases, having a free -NH- group at the N-3 position (i.e., no substitution) results in more potent compounds compared to N-substituted analogs. nih.gov This is often attributed to the ability of the N-H group to act as a hydrogen bond donor in the active site of a biological target. nih.gov

Other Aryl or Heteroaryl Groups: The introduction of different aromatic or heteroaromatic rings at the N-3 position can modulate the electronic properties and binding interactions of the entire molecule, leading to varied biological outcomes.

The table below illustrates the impact of different N-3 substituents on the biological potency of rhodanine derivatives.

| N-3 Substituent | C-5 Substituent | Observed Biological Effect |

| Phenyl | Quinazolinone-based | Potent cytotoxic activity |

| Phenyl | 4-Nitrocinnamylidene | Broad-spectrum metallo-β-lactamase inhibition |

| Acetic Acid | Substituted benzylidene | Activity against Mycobacterium tuberculosis |

| Propionic Acid | N,N-diethylamine benzylidene | High activity against Gram-positive bacteria |

| Unsubstituted (-H) | Substituted benzylidene | More potent cytotoxicity than N-substituted analogs |

These examples highlight the versatility of the N-3 position in tuning the biological activity of the rhodanine scaffold. The choice of substituent at this position is a key strategic decision in the design of new derivatives.

Strategic Chemical Modifications and Scaffold Diversification

Beyond simple substituent modifications, medicinal chemists employ more advanced strategies to optimize the this compound scaffold and discover new lead compounds. These strategies involve significant alterations to the core structure.

Bioisosteric Replacement: This involves substituting an atom or a group of atoms in the molecule with another that has similar physical or chemical properties, leading to a compound that retains the desired biological activity. For instance, the sulfur atom at the C-2 position (thioxo group) of the rhodanine ring is a common site for bioisosteric replacement. Replacing it with an oxygen atom (oxo group) converts the rhodanine into a thiazolidine-2,4-dione, which can alter the compound's electronic properties and interaction profile.

Hybridization: This approach involves combining the rhodanine scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-acting properties. For example, rhodanine has been hybridized with chalcone (B49325) moieties to create compounds with potent antimicrobial activity. semanticscholar.org Similarly, linking the rhodanine core to a benzenesulfonamide (B165840) group has yielded potent and selective carbonic anhydrase inhibitors. nih.gov

These advanced strategies, coupled with traditional SAR studies, provide a powerful toolkit for the discovery and optimization of novel drugs based on the this compound template. The continuous exploration of chemical space around this versatile scaffold promises to yield new therapeutic agents for a variety of diseases.

Biological Activities and Mechanistic Understanding of 5 Benzylidene 3 Phenylrhodanine Derivatives

Enzyme Inhibition Potentials and Target Interactions

The unique structural features of 5-benzylidene-3-phenylrhodanine derivatives have positioned them as promising candidates for the inhibition of several key enzymes involved in critical biological pathways.

Inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1)

Tyrosyl-DNA phosphodiesterase I (Tdp1) is a crucial enzyme in the repair of DNA damage caused by topoisomerase I (Top1) inhibitors, a class of anticancer drugs. By repairing the stalled Top1-DNA complexes, Tdp1 can reduce the efficacy of these chemotherapeutic agents. Consequently, inhibitors of Tdp1 are sought after to potentiate the effects of Top1-targeting cancer therapies.

Recent studies have identified 5-arylidenethioxothiazolidinones, a category that includes this compound derivatives, as a promising scaffold for Tdp1 inhibition. Through structure-activity relationship (SAR) studies, researchers have demonstrated the potential of these compounds to inhibit Tdp1. For instance, a particular derivative within this class has been identified as a submicromolar inhibitor of Tdp1, with a half-maximal inhibitory concentration (IC50) of 0.87 μM. nih.gov Molecular modeling studies have provided insights into the essential interactions driving this inhibition, highlighting the importance of the arylidene thioxothiazolidinone core in binding to the enzyme's active site. nih.gov Some of these derivatives have also shown activity against endogenous Tdp1 in cellular extracts, underscoring their potential for further development. nih.gov

Modulatory Effects on Phosphodiesterases and Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction pathways by removing phosphate (B84403) groups from tyrosine residues. Dysregulation of PTP activity is implicated in various diseases, including cancer and metabolic disorders.

Rhodanine (B49660) derivatives have emerged as effective inhibitors of specific PTPs. For example, a study on the phosphatase of regenerating liver 3 (PRL-3), a PTP associated with cancer metastasis, identified a rhodanine derivative, 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one, as a potent inhibitor with an IC50 value of 15.22 μM. nih.govnih.gov Further investigation revealed that this compound binds tightly to PRL-3 and can selectively inhibit its expression in cancer cells, leading to increased phosphorylation of PRL-3 substrates and inducing apoptosis. nih.govnih.gov This dual mechanism of inhibiting both the activity and the expression of PRL-3 makes such rhodanine derivatives promising candidates for anticancer drug development. nih.govnih.gov

While specific data on the direct inhibition of phosphodiesterases (PDEs) by this compound is limited, the broader class of pyridazine (B1198779) derivatives has been shown to inhibit various PDE isoenzymes, including PDE-III, PDE-IV, and PDE-V. researchgate.net This suggests that heterocyclic scaffolds, in general, can be tailored to target the catalytic sites of these enzymes.

Urease Inhibition Mechanisms

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Inhibitors of urease are therefore of significant interest as potential therapeutic agents.

The general mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.govresearchgate.net Inhibitors can be classified as active site-directed (substrate-like) or mechanism-based. nih.govnih.gov Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as chelators for the nickel ions. nih.gov The presence of bulky substituents on the inhibitor molecule can sometimes hinder its entry into the active site. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the available literature, the rhodanine core, with its sulfur and oxygen atoms, presents a structural motif with the potential to interact with the dinickel center of urease.

Inhibition of Metallo-β-Lactamases

Metallo-β-lactamases (MβLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of MβL inhibitors is a critical strategy to combat antibiotic resistance.

Rhodanine derivatives have been identified as a potent scaffold for the development of broad-spectrum MβL inhibitors. nih.gov A series of diaryl-substituted rhodanines have demonstrated specific inhibition of the MβL L1 with IC50 values in the range of 0.02–1.7 μM. nih.gov Notably, certain derivatives exhibited broad-spectrum inhibition against various MβLs, including NDM-1, VIM-2, ImiS, and L1, with IC50 values below 16 μM. nih.gov

Docking studies suggest that the inhibitory mechanism involves the coordination of a nitro or carboxyl group on the rhodanine derivative with the zinc ions in the active site of the MβL. nih.gov Furthermore, the N-phenyl group of the inhibitor appears to enhance hydrophobic interactions within the enzyme's active site. nih.gov Interestingly, it has been shown that the rhodanine ring can undergo hydrolysis to form a thioenolate, which then acts as a potent MβL inhibitor by chelating the di-zinc center, mimicking the binding of β-lactam hydrolysis intermediates. nih.gov

Table 1: Inhibitory Activity of Rhodanine Derivatives against Metallo-β-Lactamases

| Compound/Derivative | Target MβL | IC50 (μM) |

| Diaryl-substituted rhodanines | L1 | 0.02 - 1.7 |

| Broad-spectrum derivatives | NDM-1, VIM-2, ImiS, L1 | < 16 |

This table presents a summary of the inhibitory concentrations of rhodanine derivatives against various metallo-β-lactamases as reported in the literature. nih.gov

Antimicrobial Efficacy and Spectrum of Activity

Beyond their enzyme inhibitory properties, this compound derivatives have also been investigated for their direct antimicrobial effects.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

For instance, studies on novel 5-benzylidene derivatives of imidazolidine-2,4-dione have demonstrated significant antibacterial activity. nih.gov One derivative, in particular, showed high activity against the Gram-negative bacterium Pseudomonas aeruginosa with a MIC of 0.25 μg/mL. nih.gov Other derivatives were active against Klebsiella pneumoniae (MIC: 2 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC: 2 μg/mL). nih.gov

Another study on 2-benzylidene-3-oxobutanamide derivatives identified compounds with potent activity against resistant pathogens. nih.gov One derivative exhibited a MIC of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the benzylidene moiety is a key pharmacophore for antibacterial activity, and that derivatives of this compound warrant further investigation as potential antibacterial agents against both Gram-positive and Gram-negative bacteria. The rhodanine core itself has been explored for its antimicrobial properties, with some derivatives showing selectivity towards S. aureus.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Benzylidene Derivatives Against Various Bacterial Strains

| Compound Class | Bacterial Strain | MIC (μg/mL) |

| 5-benzylidene-imidazolidine-2,4-dione derivative | Pseudomonas aeruginosa | 0.25 |

| 5-benzylidene-imidazolidine-2,4-dione derivative | Klebsiella pneumoniae | 2 |

| 5-benzylidene-imidazolidine-2,4-dione derivative | Enterococcus faecalis | 2 |

| 2-benzylidene-3-oxobutanamide derivative | Staphylococcus aureus (MRSA) | 2 |

This table showcases the antimicrobial potential of compounds containing the benzylidene functional group against clinically relevant bacteria, based on data from related studies. nih.govnih.gov

Activity Against Specific Bacterial Pathogens (e.g., MRSA, Mycobacterium tuberculosis)

Derivatives of the rhodanine and similar heterocyclic scaffolds have demonstrated notable activity against challenging bacterial pathogens. Research has particularly focused on their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

One study synthesized a series of 5-benzylidenethiazolidin-4-ones, which share a core structure with rhodanine derivatives. Among these, (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine was found to inhibit the growth of S. aureus at a concentration of 0.5 µg/mL and, significantly, was also active against MRSA at 32 µg/mL. nih.gov This highlights that compounds with the rhodanine ring exhibited stronger activity against S. aureus compared to other related heterocyclic structures tested. nih.gov However, none of the tested compounds in this series showed activity against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. nih.gov

In another study, novel 3-alkylidene-2-indolone derivatives were synthesized and evaluated. Several of these compounds, particularly 10f, 10g, and 10h, showed potent antibacterial activity against three Gram-positive strains, including MRSA (ATCC 43300), with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. mdpi.com This level of activity was comparable to the control antibiotic, gatifloxacin. mdpi.com

Furthermore, investigations into novel N'-benzylidene benzofuran-3-carbohydrazide derivatives revealed promising antitubercular activity. nih.gov A series of these compounds were screened against Mycobacterium tuberculosis H37Rv strains, with several showing significant inhibitory potential, suggesting they could serve as leads for developing new anti-TB drugs. nih.gov The emergence of multidrug-resistant (MDR) M. tuberculosis strains necessitates such new chemical options. nih.gov In a separate study, benzo[c]phenanthridine (B1199836) derivatives were identified with potent, low-micromolar activity against multiple mycobacterial species, including MDR M. tuberculosis clinical isolates. nih.gov

Table 1: Antibacterial Activity of Selected Benzylidene Derivatives

| Compound/Derivative Class | Target Pathogen | Activity (MIC) | Source |

|---|---|---|---|

| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | S. aureus | 0.5 µg/mL | nih.gov |

| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | MRSA | 32 µg/mL | nih.gov |

| 3-Alkylidene-2-indolone (10f, 10g, 10h) | MRSA (ATCC 43300) | 0.5 µg/mL | mdpi.com |

| N'-benzylidene benzofuran-3-carbohydrazides | Mycobacterium tuberculosis H37Rv | Active (specific values vary) | nih.gov |

| Benzo[c]phenanthridine derivatives | Multidrug-resistant M. tuberculosis | Low-micromolar activity | nih.gov |

Antifungal Properties

The antifungal potential of benzylidene derivatives has been explored against various fungal pathogens. A study on 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives found that compound 3b was particularly active against Candida albicans, with a MIC of 0.25 µg/mL. nih.gov Other compounds in the same series, 3g and 3h , also showed potential against Aspergillus niger. nih.gov

Similarly, a series of Nl-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened for antifungal activity against C. albicans. semanticscholar.org Compounds 4a, 4h, and 4i from this series demonstrated the most promising results. semanticscholar.org The development of novel benzofuran-3-carbohydrazide analogs also yielded compounds with good activity against C. albicans, indicating that this chemical scaffold can be a source of dual antitubercular and antifungal agents. nih.gov

Other research into derivatives of 5-benzylidene-1,2,-dimethyl-3-carbethoxy-pyrrol-4-one showed that many of the synthesized compounds exhibited interesting antifungal activity against Neurospora crassa when compared to the standard drug ketoconazole. nih.gov

Table 2: Antifungal Activity of Selected Benzylidene Derivatives

| Compound/Derivative Class | Target Pathogen | Activity (MIC) | Source |

|---|---|---|---|

| Imidazolidine-2,4-dione derivative (3b) | Candida albicans | 0.25 µg/mL | nih.gov |

| Imidazolidine-2,4-dione derivative (3g) | Aspergillus niger | 2 µg/mL | nih.gov |

| Imidazolidine-2,4-dione derivative (3h) | Aspergillus niger | 4 µg/mL | nih.gov |

| Nl-benzylidene-3,4-dimethoxybenzohydrazides | Candida albicans | Promising activity | semanticscholar.org |

| Benzofuran-3-carbohydrazide analogs | Candida albicans | Good activity | nih.gov |

Antiviral Modulations and Associated Mechanisms

The benzylidene rhodanine scaffold and its bioisosteres are subjects of antiviral research. Studies have shown that certain derivatives can selectively inhibit viral replication. For instance, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine was identified as a potent and selective inhibitor of Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov Its mechanism relies on preferential phosphorylation by the virus-induced thymidine (B127349) kinase, which concentrates the active form of the drug within infected cells. nih.gov The 5'-triphosphate form of this compound was found to inhibit HSV-1 DNA polymerase. nih.gov

In a different study, newly designed benzotriazole-based derivatives were evaluated for activity against a range of RNA viruses. nih.gov Five compounds emerged with selective activity against Coxsackievirus B5 (CVB5), a human enterovirus. nih.gov The most promising hit compound, 18e , was found to protect cells from virus-induced apoptosis. nih.gov Mechanistic studies revealed that its antiviral action likely occurs at an early stage of the viral life cycle, possibly by interfering with the virus's attachment to the host cell, as it did not show direct virucidal activity. nih.gov

Antiparasitic Investigations

Investigations into the antiparasitic potential of related heterocyclic compounds have yielded promising results. A study involving the synthesis of 1H-benzimidazole derivatives showed that many of the tested compounds were more active as antiprotozoal agents against Giardia lamblia and Entamoeba histolytica than the standard drug Metronidazole. nih.gov However, none of the compounds were as effective as Albendazole against the helminth Trichinella spiralis. nih.gov Interestingly, while some of the derivatives inhibited tubulin polymerization, they were not the most potent antiparasitic compounds in the series, suggesting multiple mechanisms of action may be at play. nih.gov

Antineoplastic and Cytotoxic Mechanisms in Cellular Models

The antineoplastic effects of benzylidene derivatives are often linked to their interaction with specific cellular targets that regulate stress responses and metabolism.

Nrf2 Pathway: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, which helps protect cells from oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is bound by its negative regulator, Keap1, which leads to its degradation. nih.govmdpi.com Certain compounds can activate the Nrf2 pathway by disrupting this interaction, allowing Nrf2 to translocate to the nucleus and initiate the expression of antioxidant genes. mdpi.comresearchgate.net Some nitrogen-based heterocyclic compounds have been shown to be potent activators of the Nrf2 signaling pathway, thereby exerting antioxidant and anti-inflammatory effects. mdpi.com This activation can provide a protective effect against cellular damage. mdpi.com

Mitochondrial Pyruvate (B1213749) Carrier (MPC): The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondria, a crucial step linking glycolysis to the citric acid cycle. biorxiv.orgresearchgate.net Inhibiting the MPC has emerged as a therapeutic strategy for various metabolic diseases and cancers. biorxiv.orgresearchgate.netnih.gov A series of 5-benzylidenethiazolidine-2,4-diones, which are structurally related to rhodanine derivatives, were investigated as potential MPC inhibitors. nih.gov Compounds such as 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione showed significant inhibitory effects on mitochondrial respiration that were comparable to UK5099, a known potent MPC inhibitor. nih.gov These compounds specifically target pyruvate-driven respiration with minimal effects on other mitochondrial pathways. nih.gov

Numerous studies have evaluated the cytotoxic effects of 5-benzylidene rhodanine derivatives and related structures against various cancer cell lines using in vitro assays.

A study on novel 5-benzylidene-2,4-thiazolidinedione derivatives tested their antiproliferative activity against a panel of seven human cancer cell lines. nih.govbohrium.com The cytotoxicity was measured using the Sulforhodamine B (SRB) protein assay. nih.gov Compound 3e from this series showed the most marked effect, with significant growth inhibition in MCF7 (breast cancer), K562 (leukemia), and GURAV (nasopharyngeal cancer) cell lines, recording log(10) GI₅₀ values of -6.7, -6.72, and -6.73, respectively. nih.gov

In another investigation, a series of 5-benzylidene substituted rhodanine derivatives were screened for anticancer activity using an MTT assay against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. semanticscholar.org While most compounds showed moderate activity, compound 3j exhibited the highest antioxidant activity, which can be linked to cytotoxic mechanisms. semanticscholar.org Another compound, 3a , had an IC₅₀ value of less than 62.5 µg/mL against HeLa cells. semanticscholar.org

Furthermore, a study on benzylidene benzohydrazide (B10538) derivatives evaluated their cytotoxic activity against Cancer Stem Cell (CSC) lines using an MTT assay. innovareacademics.in The compound 2-methyl benzylidene benzo hydrazide (L2 ) showed potent cytotoxic activity with an IC₅₀ of 0.034 µg/ml. innovareacademics.in

Table 3: In Vitro Cytotoxicity of Selected Benzylidene Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | Measurement | Value | Source |

|---|---|---|---|---|---|

| 5-Benzylidene-2,4-thiazolidinedione (3e) | MCF7 | Breast Cancer | log(10) GI₅₀ | -6.7 | nih.gov |

| 5-Benzylidene-2,4-thiazolidinedione (3e) | K562 | Leukemia | log(10) GI₅₀ | -6.72 | nih.gov |

| 5-Benzylidene-2,4-thiazolidinedione (3e) | GURAV | Nasopharyngeal Cancer | log(10) GI₅₀ | -6.73 | nih.gov |

| 5-Benzylidene rhodanine (3a) | HeLa | Cervical Cancer | IC₅₀ | <62.5 µg/mL | semanticscholar.org |

| 2-methyl benzylidene benzo hydrazide (L2) | CSC Line | Cancer Stem Cell | IC₅₀ | 0.034 µg/mL | innovareacademics.in |

Anti-inflammatory and Other Relevant Biological Modulations

The therapeutic potential of this compound derivatives extends to various biological activities, including antioxidant and anticancer effects. Research into these compounds has revealed their capacity to modulate biological systems, offering promise for the development of new therapeutic agents.

Antioxidant Activity

A series of 5-benzylidene substituted rhodanine derivatives have been evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In these studies, certain derivatives demonstrated significant antioxidant activity. For instance, a compound designated as 3j, featuring a 4-isopropylbenzylidene group at the 5th position of the rhodanine ring, exhibited the highest antioxidant activity with an IC50 value of 31.21 µg/mL. Other derivatives, such as those with a 4-ethylbenzylidene (3b) or a 4-nitrobenzylidene (3f) substitution, also showed notable antioxidant potential. researchgate.net The antioxidant capacity of these compounds is an important aspect of their biological profile, as reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases.

Table 1: Antioxidant Activity of 5-Benzylidene Rhodanine Derivatives

| Compound ID | Substitution on Benzylidene Ring | Antioxidant Activity (IC50 in µg/mL) |

|---|---|---|

| 3j | 4-isopropyl | 31.21 |

| 3b | 4-ethyl | 170.49 |

| 3f | 4-nitro | 184.39 |

| 3d | 4-methoxy | 453.17 |

Anticancer Activity

The anticancer properties of 5-benzylidene rhodanine derivatives have been investigated against various cancer cell lines. In one study, the in vitro anticancer activity of a series of these compounds was assessed using the MTT assay against HeLa (cervical cancer) and MDAMB-231 (breast cancer) cell lines. researchgate.net

One derivative, compound 3a (with an unsubstituted benzylidene ring), showed notable activity against HeLa cell lines, with an IC50 value of less than 62.5 µg/mL. researchgate.netresearchgate.net The other tested compounds in this particular study displayed moderate activity. researchgate.net These findings suggest that the 5-benzylidene rhodanine scaffold could be a valuable starting point for the development of novel anticancer agents. researchgate.netresearchgate.net

Table 2: In Vitro Anticancer Activity of a 5-Benzylidene Rhodanine Derivative

| Compound ID | Substitution on Benzylidene Ring | Cell Line | Anticancer Activity (IC50 in µg/mL) |

|---|

Future Prospects and Research Directions for 5 Benzylidene 3 Phenylrhodanine in Drug Discovery

Advancements in Medicinal Chemistry Utilizing Rhodanine (B49660) Scaffolds

The rhodanine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets and exhibit a wide range of pharmacological activities. nih.govnih.gov Chemical modifications of the rhodanine ring have consistently yielded compounds with a broad spectrum of biological activities. bohrium.combenthamdirect.com The synthesis of rhodanine derivatives, often guided by high-throughput screening (HTS) hits, frequently leads to potent and selective modulators of specific enzymes or receptors. researchgate.netresearchgate.net

The versatility of the rhodanine scaffold stems from the multiple reactive sites available for chemical modification. The active methylene (B1212753) group at the C-5 position is a common site for Knoevenagel condensation to introduce various aryl or heteroaryl groups. researchgate.net The nitrogen atom at the N-3 position can be substituted with different functionalities, and the exocyclic sulfur atom at the C-2 position can also be modified. nih.gov These modifications allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

Recent advancements have focused on creating hybrid molecules by combining the rhodanine scaffold with other pharmacologically active moieties. sci-hub.se This molecular hybridization strategy aims to develop compounds with enhanced potency, improved selectivity, and novel mechanisms of action. researchgate.net The continued exploration of new synthetic methodologies and the strategic modification of the rhodanine core are expected to yield a new generation of drug candidates. benthamdirect.com

Table 1: Examples of Bioactive Rhodanine Derivatives

| Compound Name | Biological Activity | Reference |

| Epalrestat | Aldose reductase inhibitor for diabetic complications | bohrium.comresearchgate.net |

| Thiazolidinediones | Antidiabetic agents | bohrium.comresearchgate.net |

| Rhodanine-quinoline hybrids | Antimicrobial agents | researchgate.net |

| 5-Benzylidene rhodanine derivatives | Anticancer and antioxidant agents | researchgate.net |

Integration with Fragment-Based Drug Design and Privileged Structures

Fragment-based drug design (FBDD) has emerged as a powerful approach in drug discovery. rowansci.comnih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. rowansci.comyoutube.com These initial hits are then grown or linked together to create more potent and selective lead compounds. youtube.com The rhodanine scaffold, being a relatively small and synthetically accessible molecule, is an ideal candidate for inclusion in fragment libraries. sci-hub.se

The concept of "privileged structures" is closely related to FBDD. A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov The rhodanine core is considered a privileged scaffold due to its presence in numerous compounds with diverse biological activities. nih.govbohrium.com This promiscuity, when properly harnessed, can be an advantage in drug discovery, allowing for the rapid identification of starting points for multiple therapeutic targets.

The integration of rhodanine scaffolds into FBDD programs can accelerate the drug discovery process. sci-hub.seyoutube.com By identifying rhodanine-based fragments that bind to a target of interest, medicinal chemists can leverage the extensive existing knowledge on rhodanine chemistry to rapidly optimize these fragments into potent and drug-like molecules. sci-hub.se

Computational Approaches in Rational Drug Design and Virtual Screening

Computational methods are increasingly being used to guide the rational design of new drugs. nih.govacs.org Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how rhodanine derivatives interact with their biological targets. nih.govacs.org

Virtual screening, a computational technique that involves docking large libraries of virtual compounds into the binding site of a target protein, has been successfully applied to identify novel rhodanine-based inhibitors. mdpi.combiointerfaceresearch.com This approach allows for the rapid and cost-effective screening of vast chemical space, prioritizing compounds for experimental testing. mdpi.com

Density functional theory (DFT) calculations have been used to study the electronic properties and conformational preferences of rhodanine derivatives, providing a deeper understanding of their structure-activity relationships. nih.govacs.org The insights gained from these computational studies can guide the design of new 5-benzylidene-3-phenylrhodanine analogs with improved potency and selectivity. rsc.org The crystal structures of rhodanine derivatives complexed with their target enzymes provide crucial information for rational drug design, revealing key interactions that can be exploited for optimization. bohrium.com

Addressing Pan-Assay Interference Compounds (PAINS) Considerations in High-Throughput Screening

Despite their therapeutic potential, rhodanine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS). longdom.orgwikipedia.org PAINS are compounds that show activity in a wide range of high-throughput screening assays through non-specific mechanisms, leading to a high rate of false positives. wikipedia.orgnih.gov

The rhodanine scaffold, particularly the 5-benzylidene-rhodanine substructure, is a known PAINS motif. longdom.orgwikipedia.org The reactivity of the exocyclic double bond as a Michael acceptor is one of the primary reasons for this non-specific activity, as it can covalently modify proteins. nih.govtandfonline.com Other mechanisms of interference include compound aggregation, light-induced reactivity, and interference with assay readouts due to their color. nih.govtandfonline.com

It is crucial to be aware of the PAINS potential of rhodanine derivatives and to employ appropriate strategies to mitigate this issue. nih.gov This includes using orthogonal assays to confirm hits, performing structure-activity relationship studies to ensure that the observed activity is specific, and using biophysical techniques to verify direct binding to the target. nih.gov While the PAINS label warrants caution, it does not necessarily mean that all rhodanine-based compounds are non-specific. nih.gov Indeed, several approved drugs contain substructures that are considered PAINS motifs. sciforum.net Careful experimental validation is key to distinguishing true hits from assay artifacts. nih.gov

Emerging Therapeutic Applications and Unexplored Biological Targets for this compound Analogs

The broad biological activity of the rhodanine scaffold suggests that this compound and its analogs may have therapeutic potential in a variety of diseases beyond those currently being explored. researchgate.netnih.gov While much research has focused on their anticancer, antimicrobial, and antiviral properties, there are numerous other biological targets that remain largely unexplored for this class of compounds. nih.govnih.gov

For instance, the role of this compound analogs as modulators of signaling pathways implicated in inflammatory diseases, such as rheumatoid arthritis, is an area ripe for investigation. eurekaselect.commedrxiv.org The inhibition of protein-protein interactions is another emerging area where these compounds could be applied. researchgate.net

Furthermore, the development of derivatives targeting novel enzymes or receptors could lead to first-in-class therapeutics. For example, targeting enzymes involved in bacterial resistance or viral replication could provide new solutions to infectious diseases. nih.gov The exploration of rhodanine derivatives as inhibitors of HIV-1 integrase has already shown promise. nih.gov A systematic approach, combining computational screening with experimental validation, could uncover novel therapeutic applications for this compound analogs.

Q & A

Advanced Research Question

- Structural Engineering : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder π-π stacking.

- Co-Crystallization : Formulate with host matrices (e.g., cyclodextrins) to isolate individual molecules, verified via XRD and fluorescence lifetime imaging (FLIM) .

- Solvent Screening : Test in high-viscosity solvents (e.g., glycerol) to restrict molecular motion and reduce non-radiative decay .

How should researchers validate the selectivity of this compound in enzyme inhibition assays?

Advanced Research Question

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) against off-target enzymes (e.g., PKA vs. PKC isoforms) .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.

- CRISPR-KO Models : Validate cellular specificity using gene-edited cell lines lacking the target enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。